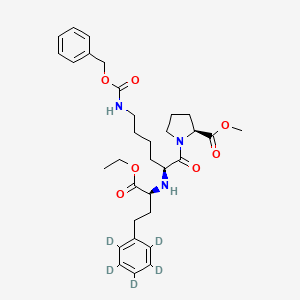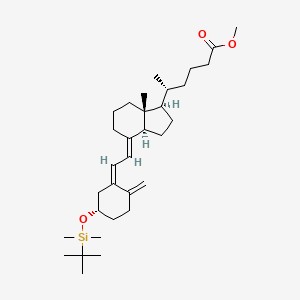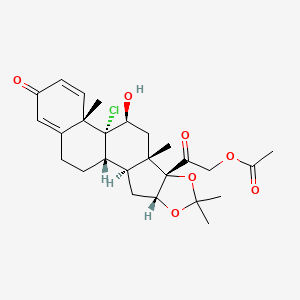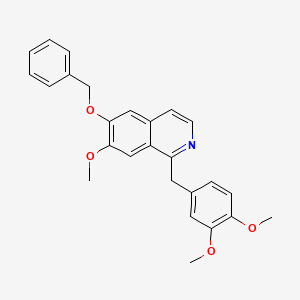
1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6, also known as 1-(3-carboxypropyl)-3,7-dimethylxanthine-6-d6, is a derivative of the naturally occurring xanthine alkaloid caffeine. It is a synthetic compound with a wide range of applications in laboratory research. In particular, it has been used in the synthesis of various drugs and pharmaceuticals, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
DNA Cleavage and Antitumor Activity
The application of xanthines in cancer research is highlighted by the study of 3-Amino-1,2,4-benzotriazine 1,4-dioxide (SR4233), which involves a xanthine-xanthine oxidase system for DNA cleavage. This system is relevant for understanding the antitumor activity of drugs that target DNA directly (Daniels & Gates, 1996).
Xanthine Oxidase Inhibition and Cancer Prevention
The role of xanthine oxidase inhibitors in cancer prevention is exemplified by Y-700 (1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid), which has shown potential in suppressing the development of colon cancer (Hashimoto et al., 2005).
Adenosine Receptor Antagonism
A series of 8-substituted derivatives of 3,7-dimethyl-1-propargylxanthine were synthesized and investigated as A2A adenosine receptor antagonists, highlighting their potential in neurological and cardiovascular research (Müller et al., 1997).
Enzyme Immunoassay Applications
Xanthine derivatives have been used in developing specific antibodies for enzyme immunoassays, with applications in clinical diagnostics and drug monitoring. The synthesis of such compounds provides insight into their potential for specific, targeted biological interactions (Singh et al., 1980).
Xanthine Derivatives in Diabetes Treatment
Derivatives of xanthines, such as 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), have been identified as potent DPP-4 inhibitors for the treatment of type 2 diabetes, demonstrating the versatility of xanthine compounds in therapeutic applications (Eckhardt et al., 2007).
Eigenschaften
IUPAC Name |
4-[2,6-dioxo-3,7-bis(trideuteriomethyl)purin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKASGTGXOGALBG-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

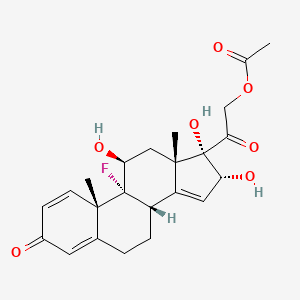
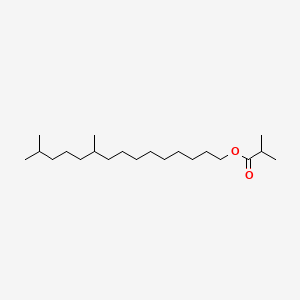

![Ethanol, 2-[2-[2-[bis(4-methoxyphenyl)phenylmethoxy]ethoxy]ethoxy]-](/img/structure/B588046.png)
